molecular formula C40H86N2O4 B10786715 2-aminoicosane-1,3-diol

2-aminoicosane-1,3-diol

Cat. No.: B10786715
M. Wt: 659.1 g/mol
InChI Key: SSANTMPHFMSOOK-UHFFFAOYSA-N
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Description

DL-erythro Sphinganine (d200): is a sphingolipid pathway intermediate. It is a mixture of naturally occurring sphinganine (d20:0) and synthetic L-erythro sphinganine (d20:0). This compound is a long-chain base that plays a crucial role in the biosynthesis of complex sphingolipids, which are essential components of cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-erythro Sphinganine (d20:0) can be synthesized through a multi-step process involving the reduction of sphingosine. The synthetic route typically involves the following steps:

    Starting Material: The synthesis begins with a long-chain fatty acid, such as eicosanoic acid.

    Reduction: The fatty acid is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.

    Hydroxylation: The amine is hydroxylated to introduce the hydroxyl groups at the desired positions, forming DL-erythro Sphinganine (d20:0).

Industrial Production Methods: Industrial production of DL-erythro Sphinganine (d20:0) involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions: DL-erythro Sphinganine (d20:0) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sphingosine and other derivatives.

    Reduction: The compound can be reduced to form dihydrosphingosine.

    Substitution: It can undergo substitution reactions to form various sphingolipid derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used under mild conditions.

Major Products:

Scientific Research Applications

DL-erythro Sphinganine (d20:0) has numerous applications in scientific research:

Mechanism of Action

DL-erythro Sphinganine (d20:0) exerts its effects by participating in the biosynthesis of sphingolipids. It acts as a substrate for sphingosine kinases, which convert it to sphingosine-1-phosphate. This molecule is involved in various cellular processes, including cell growth, differentiation, and apoptosis. The compound also interacts with protein kinase C, influencing signal transduction pathways .

Comparison with Similar Compounds

    Sphinganine (d180): A shorter-chain analog of DL-erythro Sphinganine (d20:0).

    Sphingosine (d181): An unsaturated analog with a double bond in the long-chain base.

    Ceramide: A complex sphingolipid derived from sphinganine.

Uniqueness: DL-erythro Sphinganine (d20:0) is unique due to its longer chain length (20 carbon atoms) compared to other sphingolipids. This longer chain length influences its physical properties and biological functions, making it a valuable compound for studying sphingolipid metabolism and its role in cellular processes .

Properties

Molecular Formula

C40H86N2O4

Molecular Weight

659.1 g/mol

IUPAC Name

2-aminoicosane-1,3-diol

InChI

InChI=1S/2C20H43NO2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h2*19-20,22-23H,2-18,21H2,1H3

InChI Key

SSANTMPHFMSOOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(CO)N)O.CCCCCCCCCCCCCCCCCC(C(CO)N)O

Origin of Product

United States

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